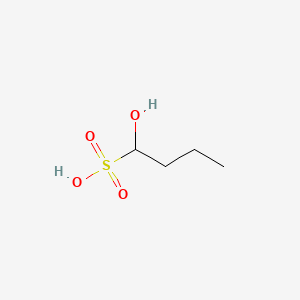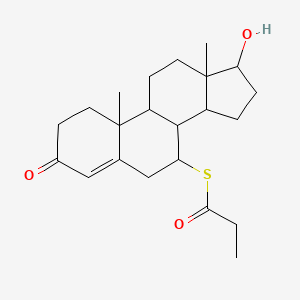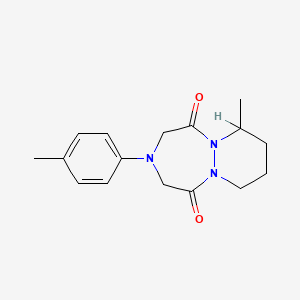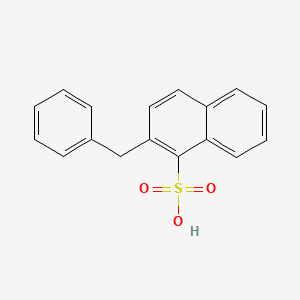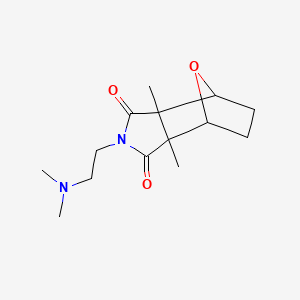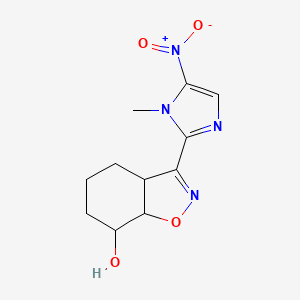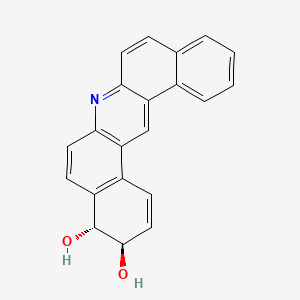
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- is a complex organic compound with the molecular formula C21H15NO2 This compound is a derivative of acridine, a polycyclic aromatic hydrocarbon, and is characterized by its unique dihydrodiol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of Dibenz(a,j)acridine, followed by dihydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and solvents like ethyl acetate. The reaction is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure hydrogenation reactors. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product. The industrial methods are designed to be cost-effective and scalable, catering to the demands of various research and industrial applications.
化学反応の分析
Types of Reactions
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon structure.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)-
科学的研究の応用
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as an anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, affecting the replication and transcription processes. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects. The detailed pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Dibenz(a,j)acridine: The parent compound, lacking the dihydrodiol structure.
Dibenz(a,j)acridine-3,4-dione: An oxidized derivative with different chemical properties.
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3S-trans)-: A stereoisomer with distinct stereochemistry.
Uniqueness
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, (3R-trans)- is unique due to its specific stereochemistry and dihydrodiol structure
特性
CAS番号 |
117019-80-4 |
|---|---|
分子式 |
C21H15NO2 |
分子量 |
313.3 g/mol |
IUPAC名 |
(7R,8R)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol |
InChI |
InChI=1S/C21H15NO2/c23-20-10-7-14-15(21(20)24)6-9-19-17(14)11-16-13-4-2-1-3-12(13)5-8-18(16)22-19/h1-11,20-21,23-24H/t20-,21-/m1/s1 |
InChIキー |
LWQQPBNWXMYMEF-NHCUHLMSSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)[C@H]([C@@H](C=C5)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


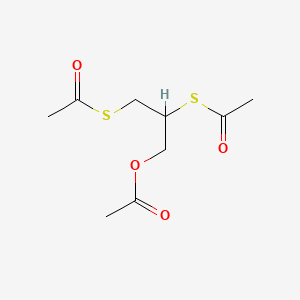
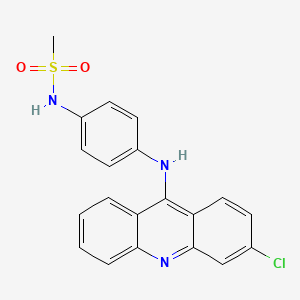
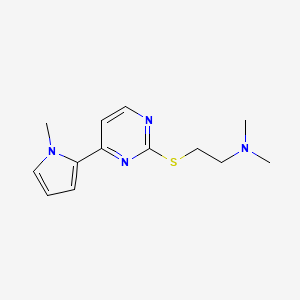
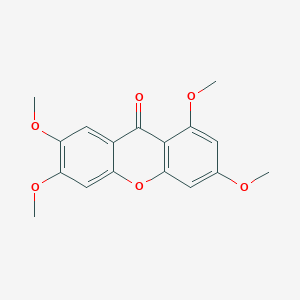
![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)

